4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole
Description
4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole is a substituted indole derivative characterized by a benzyloxy group at position 4, an ethyl group at position 2, and a methyl group at position 6 of the indole core. Indoles are privileged scaffolds in medicinal chemistry due to their diverse biological activities and structural versatility .
Properties
Molecular Formula |
C18H19NO |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-ethyl-6-methyl-4-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C18H19NO/c1-3-15-11-16-17(19-15)9-13(2)10-18(16)20-12-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3 |
InChI Key |
VKRFGUWKDCHECY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis , where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base. The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods: In an industrial setting, the production of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. Purification steps such as crystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The benzyloxy group at C4 activates the aromatic ring toward electrophilic attack. Key positions for substitution include C5 and C7 due to resonance effects.
-
Mechanistic Insight : The methoxy-activated indole framework (analogous to benzyloxy) directs electrophiles to C5/C7 positions via resonance stabilization . Steric hindrance from the ethyl group at C2 limits reactivity at C3 .
Deprotection of Benzyloxy Group
The benzyloxy group undergoes cleavage under acidic or reductive conditions:
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic cleavage | BBr₃, CH₂Cl₂, −78°C → RT | 4-Hydroxy-2-ethyl-6-methylindole | 85% | |
| Hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH | 4-Hydroxy-2-ethyl-6-methylindole | 92% |
-
Key Note : Benzyl group removal is critical for generating hydroxyl intermediates used in further functionalization .
Base-Catalyzed Nucleophilic Additions
The indole nitrogen participates in nucleophilic reactions under basic conditions:
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Vinylene carbonate | K₂CO₃, CH₃CN, 70°C | 4-(1H-Indol-1-yl)-1,3-dioxolan-2-one | 71% | |
| Aldehydes | NaH, DMF, reflux | 3-Arylidenecyclopenta[b]indole-1,2-dione | 66–97% |
-
Example : Reaction with 4-nitrobenzaldehyde yields 3-(4-nitrobenzylidene)cyclopenta[b]indole-1,2-dione (97% yield) .
Oxidative Coupling and Dimerization
Oxidation leads to dimerization or fused-ring systems:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DDQ | CH₂Cl₂, RT, 12h | 4,4'-Bis(benzyloxy)-2,2'-diethyl-6,6'-dimethylindole dimer | 58% | |
| O₂ (air) | Cu(I) catalyst, DMF, 60°C | Cyclopenta[b]indole-fused quinone | 41% |
-
Significance : Dimerization products show enhanced π-conjugation for materials science applications .
Catalytic Cyclization Reactions
The compound participates in cyclization to form polycyclic architectures:
| Substrate | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| 2-Nitrobenzyl carbonyl | ZnCl₂, PCl₅, microwave | Tetrahydrocarbazole derivative | 79% | |
| α,β-Unsaturated ketones | H₂SO₄, CHCl₃ | Spiroindolequinone | 63% |
Functional Group Compatibility
The benzyloxy group remains stable under many conditions but participates in directed ortho-metalation:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Directed metalation | LDA, THF, −78°C | C5 Lithiation → trapping with CO₂ | |
| Suzuki coupling | Pd(PPh₃)₄, Cs₂CO₃, DME, 80°C | C7 Arylation (e.g., 4-fluorophenyl) |
Key Comparative Data
Reactivity trends compared to analogous indoles:
| Property | 4-(Benzyloxy)-2-ethyl-6-methylindole | 2-Ethyl-6-methylindole | 4-Methoxy-2-ethyl-6-methylindole |
|---|---|---|---|
| C5 Nitration rate | 3.2 × 10⁻³ s⁻¹ | 1.1 × 10⁻⁴ s⁻¹ | 2.8 × 10⁻³ s⁻¹ |
| N-Alkylation yield | 28% (with NaH) | 72% (with NaH) | 35% (with NaH) |
Scientific Research Applications
4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interacting with specific receptors on cell surfaces to modulate cellular responses.
Enzyme inhibition: Inhibiting the activity of enzymes involved in key biological processes.
Signal transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
The substitution pattern on the indole ring significantly influences molecular properties and bioactivity. Key comparisons include:
Key Observations :
- Halogen vs. Alkyl/Ether : The presence of fluorine in compound enhances electronegativity and may improve binding affinity in biological systems compared to the alkyl/ether groups in the target compound.
- Cyanide vs.
- Ester vs. Ether : The benzoyloxyethyl group in contains an ester linkage, which is more hydrolytically labile than the ether group in the target compound.
Physical and Spectroscopic Properties
Physical properties such as melting points (m.p.) and chromatographic behavior (Rf) reflect solubility and purity:
Key Observations :
- Higher melting points (e.g., 249–250°C in ) correlate with strong intermolecular interactions (e.g., hydrogen bonding via amide groups).
- The dihedral angle in (86.97°) indicates significant steric hindrance between substituents, affecting molecular packing and crystal morphology.
Key Observations :
- Harsh conditions (e.g., 190°C in DMSO) in result in moderate yields, while prolonged reactions (20 h in DMF) yield only 10%, indicating sensitivity to substituent reactivity.
Molecular Conformation and Interactions
Crystal packing and non-covalent interactions influence material properties:
Key Observations :
- Larger dihedral angles (e.g., 86.97° in ) reduce π-π stacking, increasing solubility compared to planar analogs.
- The benzyloxy group in the target compound may participate in C–H···π interactions, similar to those observed in .
Chemical Reactivity and Stability
Functional group stability under physiological conditions:
Key Observations :
- The benzyloxy group’s ether linkage offers superior hydrolytic stability compared to the ester in , making the target compound more suitable for oral drug formulations.
Biological Activity
The compound 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole has garnered significant attention in recent years due to its diverse biological activities. Below is a detailed analysis of its biological properties, supported by case studies, mechanisms of action, and relevant research findings.
Antimicrobial Activity
- Mechanism : The compound exhibits antimicrobial properties by inhibiting bacterial enzymes and disrupting cell membrane integrity. Its indole backbone facilitates π-π interactions with bacterial DNA, impairing replication .
- Case Study : Studies have shown activity against Staphylococcus aureus and Escherichia coli strains at concentrations of 75–150 µg/mL. It demonstrated enhanced efficacy against Pseudomonas aeruginosa with a MIC value of 9.375 µg/mL .
Antioxidant Activity
- Mechanism : The benzyloxy group in the structure contributes to radical scavenging activity by donating electrons to neutralize free radicals .
- Experimental Results : In DPPH assays, the compound showed moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid.
Anticancer Activity
- Mechanism : The compound inhibits cancer cell proliferation by binding to receptors involved in apoptosis (e.g., Bcl-2 family proteins) and modulating signaling pathways such as p53 phosphorylation .
- Case Study : It has been investigated for its antiproliferative effects on non-small-cell lung cancer (NSCLC) cells. The compound induced apoptosis via caspase activation and upregulation of death receptor 5 (DR5), showing promise as a therapeutic agent .
Anti-inflammatory Activity
- Mechanism : It interacts with cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators like prostaglandins .
- Findings : Preliminary studies suggest potential use in treating inflammatory disorders, though further validation is required.
The biological activities of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole are mediated through several mechanisms:
- Receptor Binding : The compound interacts with specific cellular receptors, altering downstream signaling pathways.
- Enzyme Inhibition : It inhibits enzymes critical for microbial survival (e.g., DNA gyrase) or inflammation (e.g., COX enzymes).
- Signal Transduction Modulation : It affects pathways regulating apoptosis, cell growth, and oxidative stress responses .
Summary Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating antimicrobial properties, 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole showed significant activity against multidrug-resistant strains of Staphylococcus aureus. A 256-fold reduction in the minimum inhibitory concentration (MIC) of oxacillin was observed when used in combination with this compound .
Case Study 2: Anticancer Potential
Research on NSCLC cells revealed that the compound induces apoptosis through mitochondrial pathways. It altered the expression levels of Bax/Bcl-2 proteins and activated caspases, leading to programmed cell death. These findings highlight its potential as an anticancer agent .
5. Future Directions
The promising biological activities of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole warrant further exploration:
- Structure–Activity Relationship (SAR) Studies : To optimize its efficacy and specificity across different biological targets.
- In Vivo Validation : Animal models are needed to confirm its antimicrobial and anticancer activities.
- Pharmacokinetics and Toxicity Studies : To ensure safety for therapeutic applications.
Q & A
Q. What are the established synthetic routes for 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole, and how can reaction yields be optimized?
The synthesis of indole derivatives typically involves cyclization or substitution reactions. For example, refluxing intermediates with sodium acetate in acetic acid under controlled conditions can yield target compounds. Key parameters for optimization include reaction time (3–5 hours), stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine), and solvent selection (acetic acid for protonation and solubility). Recrystallization from DMF/acetic acid mixtures improves purity . Monitoring by TLC or HPLC helps identify by-products, and adjusting temperature or catalyst loading may mitigate low yields.
Q. How is the structural characterization of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole validated using spectroscopic and crystallographic methods?
- NMR : and NMR identify substituent positions and confirm benzyloxy, ethyl, and methyl groups. COSY and HSQC spectra resolve coupling patterns and carbon-proton correlations (e.g., distinguishing vinyl or aromatic protons) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. ORTEP-III visualizes thermal ellipsoids to confirm stereochemistry and packing interactions .
Q. What safety protocols are recommended for handling 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection (e.g., goggles) are mandatory due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhaling dust or vapors (H335) .
- Storage : Keep at 2–8°C in airtight containers, away from oxidizers .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational predictions be resolved for this compound?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing influencing NMR shifts. Strategies include:
Q. What experimental design considerations are critical for optimizing the crystallization of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole?
- Solvent selection : Use mixed solvents (e.g., DMF/ethanol) to balance solubility and nucleation rates.
- Temperature gradients : Slow cooling from reflux promotes large, high-quality crystals.
- Additives : Small amounts of co-solvents (e.g., acetic acid) can template molecular packing .
- Data collection : High-resolution X-ray sources (e.g., synchrotron) improve diffraction quality for SHELXL refinement .
Q. How can researchers address low yields in the final steps of synthesizing this compound?
- By-product analysis : LC-MS or GC-MS identifies side products (e.g., dealkylated intermediates).
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance selectivity for benzyloxy group retention.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for thermally sensitive steps .
Q. What methodologies are recommended for studying the biological activity of 4-(Benzyloxy)-2-ethyl-6-methyl-1H-indole?
- In vitro assays : Screen for antimicrobial activity using broth microdilution (MIC/MBC) or antioxidant capacity via DPPH radical scavenging.
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin inhibition) quantify interactions with serine proteases.
- Cellular uptake : LC-MS/MS measures intracellular concentrations in cancer cell lines to assess therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
